BenchChemオンラインストアへようこそ!

[Pyr-3]-beta-Amyloid (3-42)

Aggregation Kinetics Thioflavin T Assay Circular Dichroism

Authentic [Pyr-3]-beta-Amyloid (3-42) is irreplaceable for modeling early Alzheimer's pathology. Its N-terminal pyroglutamate modification confers prion-like seeding—templating Aβ1-42 into hyper-toxic mixed aggregates at 5–10% substoichiometric ratios. Unlike generic Aβ1-42, AβpE3-42 exhibits accelerated aggregation kinetics, populates distinct α-helical intermediates, and forms ion channels with a step-like conductance signature. This dominant AD plaque species features enhanced proteolytic resistance and heightened neurotoxicity. Essential for antibody discovery, seeding inhibitor screening, and electrophysiology studies. Choose authentic AβpE3-42 to ensure experimental validity and translational relevance.

Molecular Formula
Molecular Weight 4309.9
Cat. No. B1578832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Pyr-3]-beta-Amyloid (3-42)
Molecular Weight4309.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is [Pyr-3]-beta-Amyloid (3-42) and Why It Matters for AD Research & Procurement


[Pyr-3]-beta-Amyloid (3-42), also known as AβpE3-42 or pGlu-Aβ3-42, is an N-terminally truncated and pyroglutamate-modified isoform of the amyloid-beta peptide. It is a dominant and highly pathogenic species found abundantly in the brains of Alzheimer's disease (AD) patients, with accumulation preceding that of full-length Aβ1-42 plaques [1]. Characterized by a pyroglutamate residue at position 3, this modification confers unique biophysical properties, including drastically accelerated aggregation kinetics, increased β-sheet propensity, heightened neurotoxicity, and enhanced resistance to proteolytic degradation compared to its unmodified analogs [2]. These features make it a critical research tool for studying AD pathogenesis and a prime target for therapeutic intervention.

Why [Pyr-3]-beta-Amyloid (3-42) Cannot Be Substituted by Full-Length Aβ Peptides for AD Modeling


Generic substitution of AβpE3-42 with full-length Aβ1-42 or Aβ1-40 in experimental models fails because these isoforms are not functionally equivalent. AβpE3-42 is not merely a truncated analog; its N-terminal pyroglutamate modification fundamentally alters its aggregation pathway, toxicity profile, and seeding capacity. Even at low physiological concentrations (5-10%), AβpE3-42 acts as a potent seed to template the misfolding of Aβ1-42 into structurally distinct, hyper-toxic mixed aggregates that are far more cytotoxic than pure Aβ1-42 aggregates [1]. This prion-like seeding mechanism demonstrates that simple molar equivalence cannot replicate its pathological impact, making the procurement of authentic AβpE3-42 essential for experiments aiming to recapitulate the early and most toxic stages of Alzheimer's pathology.

[Pyr-3]-beta-Amyloid (3-42) vs. Aβ Analogs: Head-to-Head Quantitative Evidence for Scientific Selection


Accelerated Aggregation Kinetics: AβpE3-42 vs. Aβ1-42 and AβpE11-42

AβpE3-42 exhibits drastically accelerated aggregation kinetics compared to the full-length Aβ1-42 and the similarly modified AβpE11-42. In a direct head-to-head study monitoring ThT fluorescence and circular dichroism in phosphate buffer, the aggregation process of AβpE3-42 was substantially faster, rendering its kinetic profile distinct from the slower, more fibril-prone Aβ1-42 [1]. This difference is quantified by the observation of specific oligomeric aggregation states unique to AβpE3-42 during fibrillization, a behavior not seen with Aβ1-42 [1]. The finding establishes AβpE3-42 as the aggregation-prone variant for studying early nucleation events.

Aggregation Kinetics Thioflavin T Assay Circular Dichroism

Potent Seeding Effect and Enhancement of Aβ1-42 Toxicity at Low Stoichiometric Ratios

AβpE3-42 acts as a powerful seed that templates the misfolding of Aβ1-42 into more toxic aggregates. A detailed study of AβpE3-42/Aβ1-42 mixtures showed that a mixture containing only 5% AβpE3-42 induced the highest disruption of intracellular calcium homeostasis and the highest neuronal toxicity, an effect that pure Aβ1-42 cannot achieve [1]. This seeding mechanism is concentration-dependent, with a critical threshold below 33% AβpE3-42 for template-induced misfolding [1]. In vivo, co-expression of AβpE3-42 significantly increased Aβ1-42 levels and exacerbated its toxicity in a Drosophila model [2]. This demonstrates that AβpE3-42's impact is catalytic rather than additive.

Seeding Co-aggregation Neurotoxicity Calcium Homeostasis

Enhanced Propensity for β-Sheet Formation and Distinct Structural Intermediates

The N-terminal modification of AβpE3-42 dramatically alters its conformational landscape. Soluble AβpE3-42 has an increased tendency to form β-sheet-rich structures compared to Aβ1-42, as directly shown by circular dichroism spectroscopy [1]. Furthermore, it uniquely populates a transient α-helical intermediate en route to β-sheet and fibril formation, a structural state not observed for Aβ1-42 under the same conditions [1]. NMR analysis revealed that this minor N-terminal difference impacts the chemical environment of over 20% of the total amino acid residues in the peptide, explaining the profound structural divergence [1].

Secondary Structure Circular Dichroism NMR Spectroscopy α-Helical Intermediate

Divergent Ion Channel Activity in Lipid Membranes: AβpE3-42 vs. AβpE3-40

In a comparative study of ion channel formation by four Aβ variants in lipid bilayers, AβpE3-42 displayed a distinct conductance signature. While all peptides formed channels, AβpE3-42, like full-length Aβ1-42, showed step-like conductance changes with well-defined open-close states [1]. In contrast, its 40-residue analog AβpE3-40, along with Aβ1-40, exhibited high-frequency burst-like activity with multi-state conductance [1]. This indicates that the C-terminal length and the N-terminal pyroglutamate modification together dictate the channel's biophysical properties, not just one or the other.

Ion Channel Electrophysiology Membrane Pore Conductance

Increased Resistance to Proteolytic Degradation

The pyroglutamate modification at the N-terminus confers significant resistance to general proteolytic degradation, a hallmark not shared by unmodified Aβ peptides [1]. While it is established that the Aβ-degrading enzyme neprilysin-2 can degrade AβpE3-42, its overall resistance is higher than that of Aβ1-42, contributing to its accumulation and persistence in vivo [2]. A study using a Drosophila model showed that while co-expressed neprilysin-2 could rescue AβpE3-42-induced eye disruption almost completely, the baseline stability and seeding capacity of AβpE3-42 in the absence of the enzyme led to significantly increased Aβ1-42 accumulation and toxicity [2].

Proteolytic Stability Neprilysin Degradation Resistance

Optimal Use Cases for Procuring [Pyr-3]-beta-Amyloid (3-42): From Basic Research to Drug Development


Modeling Early-Onset and Highly Pathogenic Alzheimer's Disease In Vitro

Given its abundance in AD brains and early accumulation profile [1], AβpE3-42 is the peptide of choice for establishing cellular models that recapitulate early AD pathology. Its rapid aggregation kinetics and high toxicity at low concentrations allow for the study of acute neurodegeneration mechanisms within a practical experimental timeframe, providing a more aggressive model than what is achievable with Aβ1-42 alone [2].

Investigating Prion-Like Seeding and Propagation Mechanisms

The potent ability of AβpE3-42 to template the misfolding of full-length Aβ1-42 at substoichiometric ratios (5-10%) makes it an indispensable tool for studying the prion-like seeding hypothesis of AD [1]. Researchers can use it to induce the formation of structurally distinct, hyper-toxic mixed aggregates, as demonstrated in vitro, to understand amyloid propagation and identify inhibitors of this specific seeding process [1].

Screening for Conformation-Specific Therapeutic Antibodies or Small Molecules

AβpE3-42 populates unique structural intermediates, such as an α-helical state, before forming β-sheet-rich fibrils, a pathway distinct from Aβ1-42 [1]. This makes it a critical antigen for antibody discovery programs (e.g., passive immunization) and a unique substrate for screening small molecule inhibitors that specifically target the pathogenic conformations or the seeding interface of pyroglutamate-modified Aβ, as shown by therapeutic antibodies that reduce its plaque burden [2].

Studying Membrane Pore Formation and Ionic Dysregulation

For electrophysiology studies, AβpE3-42 forms ion channels in lipid bilayers with a distinct step-like conductance signature, differing from the burst-like activity of its 40-residue analog AβpE3-40 [1]. This makes it the relevant peptide for investigating the specific mechanisms by which longer, pyroglutamate-modified Aβ peptides permeabilize cellular membranes, a key event in AD neurotoxicity.

Quote Request

Request a Quote for [Pyr-3]-beta-Amyloid (3-42)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.